molecular formula C14H14N4OS B2755560 N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide CAS No. 1904062-34-5

N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide

Cat. No.: B2755560
CAS No.: 1904062-34-5
M. Wt: 286.35
InChI Key: WYUBMPANICOIQE-UHFFFAOYSA-N
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Description

This compound features a rigid triazatricyclo[7.2.1.0²,⁷]dodeca-triene core substituted with a thiophen-2-yl carboxamide group. The thiophene moiety introduces sulfur-based electronic and steric properties, which may enhance interactions with biological targets, such as enzymes or receptors, through sulfur-π or hydrophobic interactions.

Properties

IUPAC Name

N-thiophen-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c19-14(17-13-2-1-5-20-13)18-9-3-4-12(18)10-7-15-8-16-11(10)6-9/h1-2,5,7-9,12H,3-4,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUBMPANICOIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazatricyclo structure, leading to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include Lawesson’s reagent for sulfurization, phosphorus pentasulfide for the Paal–Knorr reaction, and copper catalysts for diazo carbonyl decomposition . Typical reaction conditions involve temperatures ranging from room temperature to 100°C, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include aminothiophene derivatives, sulfoxides, sulfones, and various substituted thiophene compounds .

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and its analogs:

Compound Name / ID Substituent(s) Molecular Formula Molecular Weight Key Properties References
Target Compound Thiophen-2-yl C₁₅H₁₄N₄OS* ~298.36† Sulfur-containing heterocycle; moderate lipophilicity N/A
S572-0285 3,4-Dimethoxyphenyl, Methyl C₁₉H₂₂N₄O₃ 354.41 logP: 1.584; logSw: -2.04; included in CNS/PPI libraries
BK46072 3-Methylphenyl C₁₇H₁₈N₄O 294.35 Bulky aromatic substituent; lower molecular weight
BK51907 Furan-2-carbonyl C₁₄H₁₃N₃O₂ 255.27 Oxygen-containing heterocycle; reduced steric hindrance
SY209986 Chloro C₁₁H₁₁ClN₄* ~234.69† Electron-withdrawing group; potential metabolic stability
5-tert-Butyl analog (CAS 2044872-56-0) tert-Butyl C₁₄H₂₀N₄* ~244.34† High lipophilicity; tert-butyl enhances membrane permeability

*Assumed based on core structure.
†Calculated from molecular formula.

Key Observations:
  • Electronic Effects : The thiophene group in the target compound provides sulfur-based electronic properties, contrasting with the oxygen in BK51907’s furan or the electron-withdrawing chloro group in SY209984. These differences influence reactivity, solubility, and target binding .
  • Lipophilicity : The tert-butyl analog (CAS 2044872-56-0) and S572-0285 exhibit higher logP values (~1.5–2.0), suggesting enhanced membrane permeability compared to the target compound .
  • Steric Bulk : The 3-methylphenyl group in BK46072 introduces steric hindrance, which may limit binding to narrow enzymatic pockets compared to the smaller thiophene .

Pharmacological and Screening Data

  • Its stereochemistry (1R,9S) may enhance target specificity .
  • BK51907 : The furan-2-carbonyl group’s oxygen atom could engage in hydrogen bonding, making it suitable for targeting polar binding sites .
  • SY209986 : The chloro substituent may improve metabolic stability by resisting oxidative degradation, a common issue with sulfur-containing analogs .

Biological Activity

N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide is a complex heterocyclic compound that has garnered interest for its potential biological activities, particularly in the field of cancer therapy. The structural features of this compound suggest it may interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure and Properties

The compound is characterized by a triazatricyclo structure which contributes to its conformational rigidity and potential receptor binding affinity. The presence of the thiophene moiety enhances its electron-rich characteristics, which may play a role in its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds featuring the thiophene and triazine scaffolds. For instance, a series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized and evaluated as dual PI3Kα/mTOR inhibitors. These compounds exhibited notable anti-tumor activities against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cells. Among these derivatives, one compound demonstrated an IC50 value of 0.20 µM against A549 cells, indicating strong potency .

CompoundCell LineIC50 Value (µM)
13gA5490.20 ± 0.05
13gMCF-71.25 ± 0.11
13gHela1.03 ± 0.24

The mechanism by which these compounds exert their anticancer effects involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival in cancer cells. Inhibition of this pathway leads to cell cycle arrest and apoptosis in cancer cells. For example, compound 13g was shown to suppress phosphorylation of AKT at low concentrations and induced G0/G1 phase arrest in A549 cells .

Case Studies

Several case studies involving related compounds provide insights into their biological activity:

  • Study on PI3K/mTOR Inhibitors : A study synthesized various triazine derivatives and evaluated their efficacy against cancer cell lines. The results indicated that modifications on the thiophene ring significantly influenced biological activity .
  • Neuroprotective Effects : Research on coumarin derivatives containing thiophene has shown promising results in inhibiting AChE and protecting neuronal cells from degeneration .

Q & A

Q. What are the key synthetic strategies for preparing N-(thiophen-2-yl)-4,6,12-triazatricyclo[...]carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the tricyclic core followed by functionalization. Critical steps include:
  • Core Construction : Cyclization reactions under controlled temperatures (e.g., 80–120°C) and catalysts like Pd(PPh₃)₄ for Suzuki couplings .
  • Thiophene Incorporation : Thiophen-2-amine is introduced via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures >95% purity .

Table 1 : Example Reaction Conditions

StepReagents/CatalystsTemperatureYieldReference
Core cyclizationPd(PPh₃)₄, K₂CO₃100°C60–70%
Amide couplingEDC, HOBt, DMFRT85%

Q. How is the compound structurally characterized?

  • Methodological Answer :
  • X-ray Crystallography : Resolves the tricyclic framework and confirms stereochemistry. SHELX software is widely used for refinement .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carboxamide carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 444.91 for a related compound) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict redox behavior. The Colle-Salvetti correlation-energy functional (modified for local kinetic-energy density) is applied to model electron distribution .
  • Molecular Docking : Screens for potential biological targets (e.g., enzyme active sites). For example, related thia-tetraazatricyclic compounds show 5-lipoxygenase inhibition via π-π stacking interactions .

Table 2 : Example DFT Parameters

ParameterValueSignificance
HOMO (eV)-5.2Electrophilic reactivity
LUMO (eV)-1.8Nucleophilic susceptibility

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, antimicrobial studies should use consistent MIC protocols .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing thiophene with pyridine) to isolate functional group contributions .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ ranges for anticancer activity) .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer, improving cyclization efficiency .
  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to reduce side reactions .
  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) without compromising yield .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational bond-length predictions?

  • Methodological Answer :
  • Thermal Motion Artifacts : X-ray data may overestimate bond lengths due to lattice vibrations. Low-temperature (100 K) crystallography reduces this error .
  • DFT Limitations : Gas-phase calculations ignore solvent effects. Incorporate implicit solvation models (e.g., PCM) to align with experimental data .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating its anticancer potential?

  • Methodological Answer :
  • Cell Viability Assays : MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
  • Targeted Enzyme Assays : Measure inhibition of topoisomerase II or kinases via fluorometric kits .

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